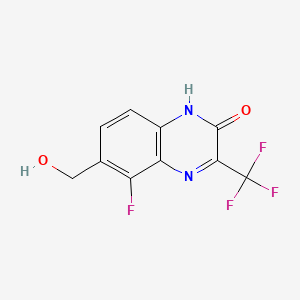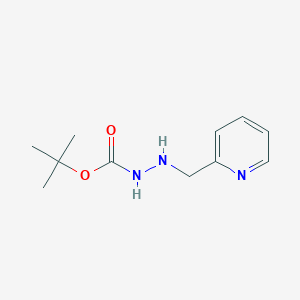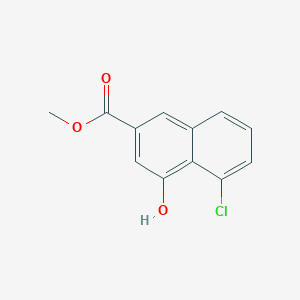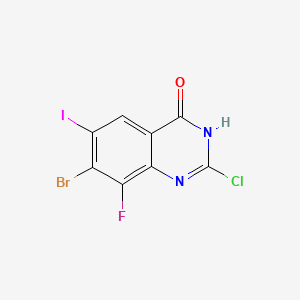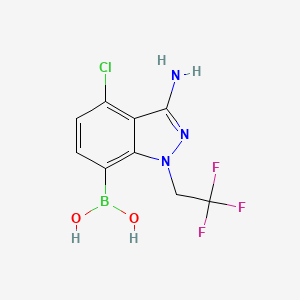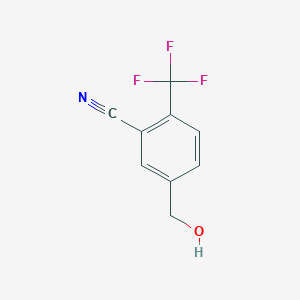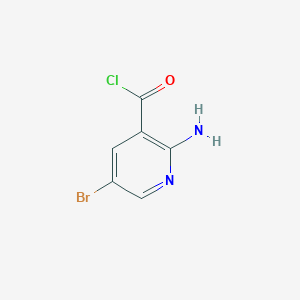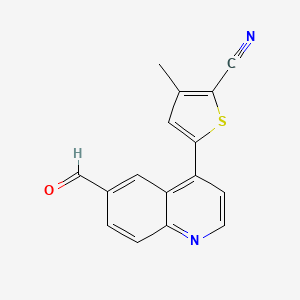
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound features a pyrimidine ring substituted with an ethylphenyl group and two methyl groups, making it a unique structure with potential for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes and ketones with primary amines. One common method is the reaction of 4-ethylbenzaldehyde with acetone in the presence of a base such as potassium hydroxide (KOH) to form the intermediate chalcone. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-one.
Reduction: Formation of 6-(4-Ethylphenyl)-2,5-dimethyl-1,2,3,4-tetrahydropyrimidin-4-ol.
Substitution: Formation of brominated or nitrated derivatives of the ethylphenyl group.
科学的研究の応用
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA-binding agent and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar pyrimidine structure with different substituents.
4-Phenyl-2,6-dimethylpyrimidine: Similar structure with a phenyl group instead of an ethylphenyl group.
2,5-Dimethyl-4-hydroxypyrimidine: Similar structure with different substituents on the pyrimidine ring.
Uniqueness
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl group and the hydroxyl group on the pyrimidine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
4-(4-ethylphenyl)-2,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O/c1-4-11-5-7-12(8-6-11)13-9(2)14(17)16-10(3)15-13/h5-8H,4H2,1-3H3,(H,15,16,17) |
InChIキー |
DLLPLTALPPGLLW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


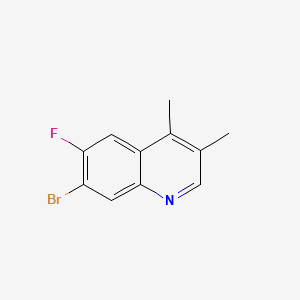
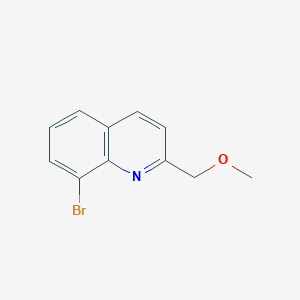
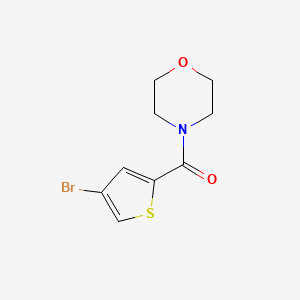
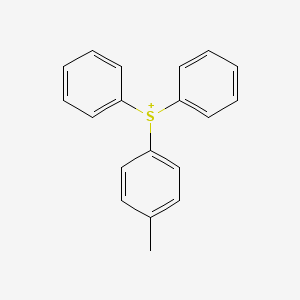
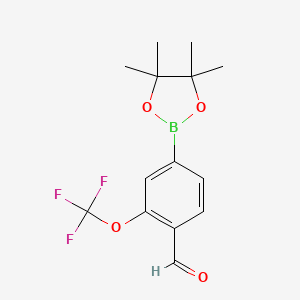
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
